molecular formula C26H25FN2OS B2657036 2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 851412-70-9

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2657036
CAS RN: 851412-70-9
M. Wt: 432.56
InChI Key: WKVYUHITSPJYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C26H25FN2OS and its molecular weight is 432.56. The purity is usually 95%.
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Scientific Research Applications

Novel Potential Antipsychotic Agents

Research on similar compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has indicated potential antipsychotic properties without the typical interactions with dopamine receptors found in clinically available antipsychotic agents. These studies suggest that compounds with altered structural features, like the one , could offer new pathways for treating psychoses with possibly fewer side effects related to dopamine receptor activity (Wise et al., 1987).

Thermal Degradation Studies

Investigations into the thermal degradation of compounds such as modafinil and its analogs, including those with fluorophenyl groups, highlight the complexity of analyzing these compounds under certain conditions. Such studies are crucial for understanding the stability and degradation pathways of pharmaceuticals, potentially leading to the development of more stable drug formulations (Dowling et al., 2017).

Structural and Property Studies on Amides

Research on the structural aspects of amide-containing derivatives has provided valuable insights into their potential for forming salts and inclusion compounds, which could have implications for drug delivery systems and pharmaceutical formulations (Karmakar et al., 2007).

Synthesis and Characterization of Novel Compounds

Studies on the synthesis and characterization of new compounds, including those with triphenylamine groups and dimethylacetamide as a cryoprotectant, contribute to the broader understanding of chemical properties and applications in materials science and cryopreservation, respectively. Such research can pave the way for the development of new materials with specific electronic properties or improve techniques in biological specimen preservation (Liaw et al., 2002; McNiven et al., 1993).

properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2OS/c1-18-7-8-19(2)21(13-18)15-29-16-25(23-5-3-4-6-24(23)29)31-17-26(30)28-14-20-9-11-22(27)12-10-20/h3-13,16H,14-15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVYUHITSPJYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

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